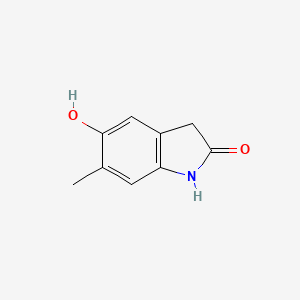

5-Hydroxy-6-methylindolin-2-one

Description

Contextualizing the Indolin-2-one Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

The indolin-2-one core is a "privileged scaffold," a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to a variety of biological targets. researchgate.netresearchgate.net This versatility has made indolin-2-one and its derivatives a focal point of extensive research and development in the pharmaceutical industry. researchgate.netnih.gov

Historical Trajectories and Therapeutic Significance of Indole (B1671886) and Oxindole (B195798) Systems

The history of the indole nucleus is deeply intertwined with the development of organic chemistry and pharmacology. In 1866, Adolf von Baeyer first synthesized indole from oxindole. nih.govwikipedia.org This foundational work paved the way for the discovery of the indole motif in a vast number of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgnih.gov

Indole alkaloids, a large class of naturally occurring compounds, have been used in traditional medicine for centuries. wikipedia.org For example, reserpine, isolated from the Rauwolfia plant, has historical use as an antihypertensive and antipsychotic agent. wikipedia.orgmdpi.com The therapeutic importance of these systems spurred further investigation into their derivatives, including the oxindoles (an alternative name for indolin-2-ones).

Diverse Pharmacological Repertoires of Indolin-2-one Derivatives

The indolin-2-one scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. researchgate.netresearchgate.net Derivatives of this structure have been shown to exhibit a wide range of pharmacological activities, including:

Anticancer: Many indolin-2-one derivatives function as kinase inhibitors, which are crucial for controlling cell signaling pathways implicated in cancer progression. researchgate.netresearchgate.netarabjchem.org For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features the indolin-2-one core and is approved for the treatment of certain cancers. researchgate.net

Anti-inflammatory: Certain substituted indolin-2-ones have demonstrated potent anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com

Antimicrobial: The indolin-2-one framework has been utilized to develop agents with activity against various bacterial and fungal pathogens. dergipark.org.tr

Antiviral: Research has also explored the potential of indolin-2-one derivatives as antiviral agents. researchgate.net

This broad spectrum of activity underscores the significance of the indolin-2-one scaffold as a versatile platform for drug discovery. researchgate.netresearchgate.net

Molecular Architecture and Substituent Effects of 5-Hydroxy-6-methylindolin-2-one

The specific biological activity of any indolin-2-one derivative is intricately linked to its molecular structure, including the nature and position of its substituents.

Elucidating the Bicyclic Indolin-2-one Core

The foundational structure of this compound is the indolin-2-one core. This is a bicyclic system where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring containing a carbonyl group at the second position. nih.govebi.ac.uk This rigid, planar structure provides a stable platform for the attachment of various functional groups, influencing the molecule's interaction with biological targets. The core itself, with its amide functionality, can participate in hydrogen bonding, a key interaction in many protein-ligand binding events. mdpi.com

Positional Significance of Hydroxyl (C5) and Methyl (C6) Moieties

The identity and placement of substituents on the indolin-2-one ring system are critical determinants of a compound's pharmacological profile. In the case of this compound, the hydroxyl (-OH) group at the C5 position and the methyl (-CH3) group at the C6 position play a significant role.

The hydroxyl group at C5 can act as both a hydrogen bond donor and acceptor, potentially enhancing the molecule's binding affinity to target proteins. The methyl group at C6, being a small, hydrophobic substituent, can influence the molecule's steric and electronic properties, which in turn can affect its biological activity and metabolic stability. The specific arrangement of these substituents on the indolin-2-one scaffold creates a unique chemical entity with a distinct set of properties. For instance, a derivative, (E)-3-((5-Hydroxy-6-methyl-2-oxoindolin-3-ylidene)methyl)benzaldehyde, has been synthesized and characterized. nih.gov

Articulating Research Gaps and the Scholarly Contributions of this Research Outline

While the broader class of indolin-2-ones has been extensively studied, a comprehensive understanding of this compound itself remains a developing area of research. Much of the available information is in the context of its use as a chemical intermediate or as part of a larger, more complex molecule. nih.govacs.org There is a discernible gap in the literature regarding the specific biological activities and potential therapeutic applications of this particular compound as a standalone entity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-2-7-6(3-8(5)11)4-9(12)10-7/h2-3,11H,4H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUOQPKEJKPJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446735 | |

| Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439911-02-1 | |

| Record name | 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 5 Hydroxy 6 Methylindolin 2 One and Congeners

Classical and Contemporary Approaches to Indolin-2-one Core Synthesis

The construction of the fundamental indolin-2-one core has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies. These approaches often involve the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.

Base-Catalyzed Condensation Reactions (e.g., Piperidine-Mediated Processes)

Base-catalyzed condensation reactions represent a cornerstone in the synthesis of heterocyclic compounds, including the indolin-2-one framework. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond through the action of a base.

One of the classical approaches involves the aldol (B89426) condensation, a reaction where an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl, which can then dehydrate to an α,β-unsaturated carbonyl. rsc.org In the context of indolin-2-one synthesis, derivatives can be prepared from isatin (B1672199), which possesses a reactive carbonyl group. acs.org The mechanism of base-catalyzed aldol condensation typically starts with the deprotonation at the alpha-carbon to generate a resonance-stabilized enolate, which then acts as a nucleophile. rsc.org

The Claisen condensation, another fundamental base-catalyzed reaction, joins two ester molecules to form a β-keto ester. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where an enolate of one ester attacks the carbonyl of another. researchgate.net While broadly applicable, its direct use for the primary synthesis of the indolin-2-one ring is less common than other methods.

Piperidine, a secondary amine, is frequently employed as a base and catalyst in various condensation reactions. cnr.it Its role often involves the formation of an enamine intermediate, which then participates in subsequent bond-forming steps. For instance, piperidine-containing compounds have been synthesized using a variety of techniques owing to their biological significance. cnr.it

Multi-Component Reactions and Heterocycle Annulation Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. rsc.org Several MCRs have been developed for the synthesis of indole (B1671886) and indolin-2-one derivatives. rsc.orgwikipedia.org These reactions often proceed through a domino sequence of transformations, allowing for the rapid construction of the heterocyclic core. For example, a one-pot, three-component reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole has been reported for the synthesis of complex indole derivatives. numberanalytics.com

Heterocycle annulation, the formation of a new ring onto an existing one, provides a powerful strategy for constructing the indolin-2-one system. Aryne annulation, for instance, has been utilized to produce indolines through a formal [3+2] cycloaddition reaction. synarchive.com Palladium-catalyzed annulation reactions are also prominent, such as the [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides to furnish indolines. acs.org These methods often feature mild reaction conditions and good functional group tolerance.

Targeted Synthesis of 5-Hydroxy-6-methylindolin-2-one and Selectively Modified Derivatives

While general methods provide access to the indolin-2-one core, the synthesis of specifically substituted analogs like this compound requires strategies that control the placement of functional groups on the aromatic ring.

Regioselective Functionalization Techniques

The regioselective synthesis of hydroxylated and methylated indoles is crucial for obtaining the target compound. The Nenitzescu indole synthesis is a classic and effective method for preparing 5-hydroxyindole (B134679) derivatives. nih.govrsc.org This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. nih.govyoutube.com For the synthesis of this compound, a plausible precursor, 5-hydroxy-6-methylindole, could be synthesized via a Nenitzescu reaction using 2-methyl-1,4-benzoquinone and a suitable β-aminoacrylate. Subsequent oxidation of the indole would yield the desired indolin-2-one. A related synthesis of 5-hydroxy-2,6-dimethyl-indole has been reported using this method. nih.gov

Another approach involves the functionalization of a pre-formed indole or indolin-2-one ring. Catalyst-free methods for the regiospecific synthesis of 6-hydroxy indoles have been developed via the condensation of carboxymethyl cyclohexadienones and amines. nih.gov Direct iodination of the indole ring, followed by further cross-coupling reactions, can also be a viable strategy for introducing substituents at specific positions. rsc.org

The following table summarizes a plausible synthetic approach for a key precursor to the target molecule based on the Nenitzescu reaction.

| Reactant 1 | Reactant 2 | Key Reaction | Plausible Intermediate Product | Reference |

| 2-Methyl-1,4-benzoquinone | Ethyl β-aminocrotonate | Nenitzescu Indole Synthesis | Ethyl 5-hydroxy-2,6-dimethyl-1H-indole-3-carboxylate | nih.gov |

Stereochemical Considerations in Analog Preparation

The introduction of stereocenters, particularly at the C3 position of the indolin-2-one ring, is of great importance for developing chiral analogs. This can be achieved through various stereoselective synthetic methods.

One common strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. Evans-type oxazolidinones are well-known chiral auxiliaries that have been widely applied in asymmetric synthesis, including aldol reactions that can be used to build side chains on the indolin-2-one core. Interestingly, (S)-indoline itself has been used as a chiral auxiliary in the asymmetric synthesis of 1,2-amino alcohols.

The stereoselective synthesis of 2,3-disubstituted indoline (B122111) diastereoisomers can be achieved through chemoenzymatic processes, which combine chemical synthesis with enzymatic resolution. For instance, racemic indolines can be prepared and then resolved using lipases to obtain enantiomerically enriched products. Asymmetric hydrogenation of in situ generated indoles using a palladium catalyst with a chiral ligand is another powerful method for producing optically active indolines. The synthesis of 3,3-disubstituted oxindoles and spirooxindoles can be achieved with high diastereoselectivity through organocatalytic allylic alkylation reactions. wikipedia.org

The table below highlights some approaches for achieving stereocontrol in the synthesis of indolin-2-one analogs.

| Synthetic Goal | Methodology | Key Features | Reference |

| Enantioselective synthesis of indolines | Asymmetric hydrogenation of in situ generated indoles | Palladium catalyst with chiral ligand, one-pot process | |

| Diastereoselective synthesis of 3,3-disubstituted oxindoles | Organocatalytic allylic alkylation | Uses DABCO as a catalyst, environmentally benign solvent | wikipedia.org |

| Kinetic resolution of racemic indolines | Chemoenzymatic resolution | Utilizes lipases for stereodiscrimination | |

| Asymmetric synthesis of 1,2-amino alcohols | Use of (S)-indoline as a chiral auxiliary | High diastereoselectivity in nucleophilic additions |

Emerging Synthetic Methodologies

The field of organic synthesis is continually evolving, with new technologies and methodologies being developed to improve efficiency, sustainability, and access to complex molecules.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild, visible-light-mediated conditions. nih.gov This has been applied to the synthesis of indolines and polycyclic indolones through C-H functionalization and radical cyclization pathways. nih.govrsc.org Nickel/photoredox dual catalysis, for example, allows for the highly regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. youtube.com

The use of unconventional reaction media and energy sources is another area of active research. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been used in combination with ultrasound irradiation to improve the synthesis of indolin-2-one derivatives, often leading to higher yields and shorter reaction times. rsc.org

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net This technology is increasingly being adopted for the synthesis of pharmaceutical intermediates and active ingredients.

The following table summarizes some emerging synthetic methods applicable to indolin-2-one synthesis.

| Methodology | Key Advantages | Example Application | Reference |

| Photocatalysis | Mild reaction conditions, use of visible light, radical-based transformations | Synthesis of polycyclic indolones via C-H alkylation | nih.gov |

| Nickel/Photoredox Dual Catalysis | High regioselectivity, use of a dual catalytic system | Synthesis of 3-substituted indolines | youtube.com |

| Deep Eutectic Solvents (DES) and Ultrasound | Green chemistry approach, improved yields and reaction times | Synthesis of indolin-2-one derivatives | rsc.org |

| Flow Chemistry | Scalability, enhanced safety, precise control over reaction parameters | General synthesis of organic compounds | researchgate.net |

Microwave-Assisted Organic Synthesis for Reaction Enhancement

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. at.ua The application of microwave irradiation in the synthesis of heterocyclic compounds, including the indolin-2-one (oxindole) core, has been particularly effective. This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating. at.ua

Furthermore, microwave irradiation has been successfully employed in multi-component reactions (MCRs) to construct complex oxindole (B195798) scaffolds. A notable example is the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives from isatin and 1,3-indandione. bas.bg When conducted under microwave irradiation (500 W, 95 °C) in water with a reusable nanocatalyst, the reaction times were very short, and the work-up was simplified, highlighting the efficiency and green chemistry principles of this method. bas.bg Similarly, the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives was achieved in excellent yields through a microwave-assisted copper-catalyzed cycloaddition reaction. nih.gov These examples underscore the potential of microwave-assisted synthesis to enhance the production of substituted indolin-2-ones like this compound.

| Technique | Starting Materials | Product Class | Key Advantages |

| Microwave-Assisted Bischler Synthesis | Anilines, Phenacyl bromides | 2-Arylindoles | Solvent-free, rapid reaction (45-60s), good yields (52-75%). organic-chemistry.org |

| Microwave-Assisted MCR | Isatin derivatives, 1,3-Indandione | Spirooxindoles | Use of water as solvent, short reaction times, high yields, reusable catalyst. bas.bg |

| Microwave-Assisted Cycloaddition | O-, N-propargylated indolinone | Bis-1,2,3-triazole derivatives | Excellent yields, solvent-free conditions. nih.gov |

Solid-Phase Organic Synthesis (SPOS) for Library Generation

Solid-phase organic synthesis (SPOS) is a cornerstone technique for generating large libraries of structurally related compounds for high-throughput screening. youtube.com In this method, the initial reactant is chemically anchored to an insoluble polymer support. Subsequent reagents are added in solution, and after the reaction, excess reagents and by-products are simply washed away. This process of sequential reactions and washing steps is repeated until the final compound is assembled, after which it is cleaved from the solid support. youtube.com

The indolin-2-one scaffold is a common target for library generation due to its prevalence in biologically active molecules. The synthesis of libraries of 3-substituted indolin-2-ones has been instrumental in the discovery of potent and selective inhibitors of various receptor tyrosine kinases (RTKs). nih.gov By systematically modifying the substituents at the C-3 position of the indolin-2-one core, researchers have been able to generate diverse sets of congeners. This approach allows for the exploration of structure-activity relationships (SAR), leading to the identification of compounds with high specificity for particular biological targets. nih.gov For example, libraries have been created to pinpoint compounds that selectively inhibit the vascular endothelial growth factor (VEGF) receptor or the epidermal growth factor (EGF) receptor. nih.gov The principles of SPOS are ideally suited for such endeavors, enabling the efficient and automated production of hundreds or thousands of distinct indolin-2-one analogs for biological evaluation.

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

The isolation and purification of the target compound from reaction mixtures are critical steps to ensure its chemical identity and purity. Chromatography and crystallization are the primary methods employed for this purpose.

Chromatography: Silica (B1680970) gel column chromatography is a standard and widely used technique for the purification of indolin-2-one derivatives. In a documented synthesis of a related congener, 5-hydroxy-6-methoxyindole, the crude product obtained after reaction was purified using silica gel column chromatography with a solvent system of n-heptane and ethyl acetate. chemicalbook.com High-performance liquid chromatography (HPLC) is also extensively used, not only for purification but also for assessing the purity of the final compound. For instance, the purity of a metabolite was confirmed to be over 98% by HPLC analysis after initial purification steps. mdpi.com The choice of mobile phase, such as water/acetonitrile gradients with additives like formic acid, is crucial for achieving optimal separation. mdpi.com

Crystallization: Crystallization is a powerful technique for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases, the target compound forms a crystalline lattice, excluding impurities. The selection of the solvent system is critical. A patent for a complex therapeutic agent describes a crystallization process using n-heptane and methyl tert-butyl ether at a controlled temperature (45–55 °C) to yield a specific, substantially pure crystalline form. google.com Following purification, the definitive structure of the compound can be confirmed by single-crystal X-ray diffraction analysis, which provides precise information on atomic coordinates and molecular geometry. researchgate.net

Advanced Analytical Characterization and Structural Delineation of 5 Hydroxy 6 Methylindolin 2 One

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

Based on a thorough review of published scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for 5-Hydroxy-6-methylindolin-2-one has been reported. Therefore, specific details regarding its solid-state molecular geometry, such as unit cell dimensions, space group, and precise intramolecular distances and angles, are not available at this time. The acquisition of such data would require the growth of single crystals of sufficient quality and subsequent analysis.

Quantum Chemical Calculations and Computational Structural Analysis (e.g., Density Functional Theory, Molecular Orbital Analysis)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide theoretical insights into the electronic structure and geometry of a molecule. These computational methods can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

A search of the scientific literature indicates that specific quantum chemical or computational studies focused on this compound have not been published. Consequently, there are no reported data on its calculated geometric parameters, molecular orbital energies, or other computationally derived properties. Such studies would be valuable for complementing experimental data and providing deeper insight into the molecule's reactivity and electronic characteristics.

Structure Activity Relationship Sar and Rational Design of 5 Hydroxy 6 Methylindolin 2 One Analogues

Systematic Exploration of Substituent Effects on Indolin-2-one Core Reactivity and Bioactivity

The biological activity of indolin-2-one derivatives is highly sensitive to the nature and position of substituents on the core ring system. Systematic modifications allow for the fine-tuning of a compound's pharmacological profile.

While direct studies on 5-Hydroxy-6-methylindolin-2-one are limited, the significance of its C5-hydroxyl and C6-methyl groups can be inferred from SAR studies on analogous structures. The hydroxyl group at the C5 position is particularly important. Phenolic hydroxyl groups are known to be crucial for the binding affinity of ligands to their receptors, often acting as key hydrogen bond donors or acceptors. nih.gov For instance, in a series of epoxymorphinan derivatives, the 3-hydroxy group was found to be indispensable for maintaining high binding affinity at opioid receptors. nih.gov Its removal led to a dramatic decrease in potency. nih.gov This suggests the C5-hydroxyl of the indolinone core could play a similar critical role in forming specific interactions within a receptor's binding pocket.

The C6-methyl group, positioned ortho to the hydroxyl group, can influence the molecule's properties in several ways. It can provide steric bulk that may either enhance binding by promoting a favorable conformation or hinder it. Furthermore, it can protect the adjacent phenolic hydroxyl group from metabolic hydroxylation, a strategy intentionally employed in the design of related compounds like 5-hydroxy-6-methyl-2-aminotetralin to create more robust congeners. nih.gov Studies on 5-HT6 receptor agonists have also shown that a methyl group at the 2-position of the indole (B1671886) ring is a requirement for potent agonist properties, underscoring the importance of alkyl substituents for intrinsic activity. bohrium.comnih.gov

Modifications at the nitrogen atom (N1 position) of the indolin-2-one ring have a profound impact on the pharmacological profile. In many cases, an unsubstituted N1 position, with its hydrogen-donating amide proton, is essential for activity. bohrium.comnih.gov However, strategic N-substitution can be used to modulate a compound's properties. For example, the introduction of an N-phenylpropyl group has been explored in the synthesis of novel indolin-2-one derivatives with potential antimicrobial and antioxidant activities. researchgate.net

Interestingly, N-substitution can dramatically alter the mode of action. In studies of 5-HT6 receptor ligands based on an indole scaffold, substituting the N1 position with a benzenesulfonyl group converted a full agonist into a potent antagonist. bohrium.comnih.gov This highlights the critical role of the N1 substituent in influencing the intrinsic activity of the compound. Incorporating a substituent at the nitrogen atom can also prevent ionization and improve reaction yields during synthesis. nih.gov Additional modifications, such as attaching heterocyclic methylene (B1212753) substituents to the C3 position, have been a successful strategy in developing potent receptor tyrosine kinase inhibitors. nih.gov

Design Principles for Optimized Side Chains and Linkers in Indolinone Derivatives

The rational design of indolinone-based drugs extends beyond the core to the optimization of side chains and linkers, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

A pharmacophore model outlines the essential molecular features necessary for biological activity. researchgate.net For many indolin-2-one derivatives, particularly kinase inhibitors, the core itself acts as a scaffold that presents key pharmacophoric elements to the target protein. Typical binding interactions include:

Hydrogen Bonds: The lactam moiety of the indolin-2-one core is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). These interactions often anchor the inhibitor to the hinge region of a kinase domain.

Hydrophobic Interactions: The aromatic phenyl ring of the indolinone core engages in hydrophobic interactions with nonpolar residues in the binding site.

Substituent Interactions: The substituents at various positions (e.g., C3, C5) provide additional points of interaction that determine specificity and potency. For example, a pyrrole (B145914) moiety attached to the C3 position is a common feature in many antitumor drugs that inhibit receptor tyrosine kinases. nih.gov

Medicinal chemistry strategies are employed to optimize lead compounds based on the indolin-2-one scaffold. nih.gov The goal is to enhance biological potency and selectivity while maintaining favorable drug-like properties (e.g., solubility, metabolic stability).

Key strategies include:

Structure-Based Drug Design: Utilizing structural information from techniques like X-ray crystallography allows for the precise design of modifications that improve binding affinity and selectivity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic profiles without sacrificing activity.

Modulating Physicochemical Properties: Adjusting the hydrophilicity of the molecule can enhance biological activity. For instance, introducing N-substituents with terminal amino groups can form hydrogen bonds with water, thereby improving solubility. nih.gov

Scaffold Hopping: This technique involves replacing the central indolin-2-one core with a different chemical scaffold while retaining the original pharmacophoric features, which can lead to novel compounds with improved properties. nih.gov

In Silico Approaches to SAR Development

Computational, or in silico, methods are integral to modern drug discovery and play a significant role in elucidating the SAR of indolinone derivatives. scirp.org These approaches accelerate the design-synthesis-test cycle by prioritizing the most promising compounds for synthesis and biological evaluation. dovepress.com

Common in silico techniques include:

Pharmacophore Modeling: This method is used to create a 3D model of the essential features required for a molecule to bind to a specific target. researchgate.netdovepress.com This model can then be used to screen large virtual libraries to identify new potential hits. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net A statistically significant 3D-QSAR model can predict the activity of newly designed compounds before they are synthesized. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It helps to visualize key binding interactions, understand the SAR of a series of compounds, and guide the design of more potent inhibitors. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. dovepress.comnih.gov This helps to filter out molecules with poor pharmacokinetic profiles or potential toxicity issues, saving time and resources. scirp.orgnih.gov

Molecular Docking and Ligand-Protein Interaction Profiling

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on closely related indolin-2-one analogues provides significant insights into their potential binding modes and interactions with various protein targets. The indolin-2-one scaffold is recognized as a versatile template for designing enzyme inhibitors, particularly for protein kinases.

In silico screening of compound libraries containing indolin-2-one derivatives has been instrumental in identifying potential inhibitors for various enzymes. For instance, a study focusing on dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) included the 5-methylindolin-2-one scaffold in its in-silico screening. acs.org The docking results suggested that the indoline-based scaffolds are suitable for designing 5-LOX inhibitors due to their effective accommodation within the enzyme's binding pocket. acs.org

Furthermore, research on 3-substituted indolin-2-ones has demonstrated their potential as inhibitors of several receptor tyrosine kinases (RTKs). nih.gov These compounds are designed to bind within the ATP-binding pocket of these kinases. nih.govnih.gov The specific substitutions on the indolin-2-one core determine the selectivity and potency against different RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Her-2, and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govacs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity for the VEGF receptor. nih.gov In another study, a series of indolin-2-one derivatives were identified as potent inhibitors of p21-activated kinase 4 (PAK4), and molecular docking was used to propose the binding mode of the most active compound. nih.gov

Table 1: Examples of Molecular Docking Studies on Indolin-2-one Analogues

| Indolin-2-one Analogue/Scaffold | Protein Target | Key Findings |

|---|---|---|

| 5-Methylindolin-2-one | 5-Lipoxygenase (5-LOX) | Suitable molecular seed for inhibitor design, fits well into the 5-LOX binding pocket. acs.org |

| 3-Substituted indolin-2-ones | Receptor Tyrosine Kinases (RTKs) | Binds to the ATP binding pocket; selectivity is determined by the nature of the substituent. nih.govnih.gov |

| Substituted indolin-2-one derivatives | p21-activated kinase 4 (PAK4) | A specific binding mode was proposed for the most potent inhibitor based on docking studies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

While no specific QSAR models for this compound have been reported, studies on broader classes of indolin-2-one and indole derivatives offer valuable insights. For example, a QSAR study was conducted on a series of substituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-ones as inhibitors of the non-receptor Src tyrosine kinase. benthamdirect.com The study found that the inhibitory activity was significantly correlated with the calculated hydrophobicity and molar refractivity of the molecules, suggesting that these properties are key determinants of their potency. benthamdirect.com The developed QSAR model was validated internally and externally, demonstrating its predictive power. benthamdirect.com

Other QSAR studies on indole derivatives have been performed to predict various biological activities, including antibacterial and antioxidant effects. mdpi.comnih.gov These studies typically use a range of molecular descriptors, such as electronic, hydrophobic, steric, and topological properties, to build their models. nih.gov The resulting equations provide a quantitative understanding of how different structural features influence the biological activity. For instance, in a study of indole derivatives as antibacterial agents, different descriptors were found to be important for activity against different bacterial strains. nih.gov

The general approach of these QSAR studies involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates a subset of descriptors with the biological activity. nih.gov

Model Validation: The predictive ability of the model is assessed using internal and external validation techniques. benthamdirect.com

These models can then be used to virtually screen new potential inhibitors and prioritize them for synthesis and biological testing.

Table 2: Examples of QSAR Studies on Indolin-2-one and Indole Derivatives

| Compound Series | Biological Activity | Key Correlated Descriptors |

|---|---|---|

| Substituted 3-[3-(aminopropyl)-4,5,6,7-tetrahydro-1H-indol-2-ylmethylene]-1,3-dihydro-indole-2-ones | Src tyrosine kinase inhibition | Hydrophobicity, Molar refractivity benthamdirect.com |

| Indole derivatives | Antibacterial activity | Electronic energy, Dipole moment, Kappa shape index (κ2), Valence connectivity index (2χv) nih.gov |

| 1H-3-Indolyl derivatives | Antioxidant activity | 2D-QSAR modeling was performed to guide the selection of promising candidates. mdpi.com |

Pharmacokinetic and Metabolic Research of 5 Hydroxy 6 Methylindolin 2 One and Its Metabolites

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models

The ADME profile of a drug candidate is crucial for its development. For 5-Hydroxy-6-methylindolin-2-one, its journey through the body would be characterized by its absorption, distribution, metabolism, and excretion patterns, which are typically evaluated in preclinical animal models.

Assessment of Oral Bioavailability and Gastrointestinal Absorption

The oral bioavailability of a compound is a measure of the fraction of the administered dose that reaches systemic circulation. For many small molecule drugs, including various indolinone derivatives, oral administration is the preferred route. The presence of both a hydroxyl and a methyl group on the aromatic ring of this compound can influence its solubility and permeability, which are key determinants of oral absorption.

Research on other indolin-2-one derivatives has shown a wide range of oral bioavailability. For instance, some indolinone-based kinase inhibitors have demonstrated good oral bioavailability, suggesting that the core structure is amenable to gastrointestinal absorption. However, the ultimate bioavailability would be influenced by factors such as first-pass metabolism in the gut wall and liver.

Table 1: Predicted Oral Bioavailability and Gastrointestinal Absorption Parameters for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

| Oral Bioavailability (F%) | Moderate to High | The indolinone scaffold is present in many orally active drugs. nih.gov |

| Caco-2 Permeability | Moderate | The compound's lipophilicity, influenced by the methyl group, and hydrogen bonding capacity from the hydroxyl group would affect its ability to cross the intestinal epithelium. |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | Typical for orally absorbed small molecules. |

| Effect of Food | Possible | The lipophilicity of the compound may lead to increased absorption with a high-fat meal. |

Systemic Distribution Patterns, Including Tissue Tropism and Volume of Distribution

Following absorption, a drug distributes into various tissues and fluids. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. For a compound like this compound, its physicochemical properties will govern its distribution. The hydroxyl group may increase its affinity for aqueous environments, while the methyl group and the indolinone core contribute to its lipophilicity, potentially allowing for distribution into tissues.

Many indole-based drugs exhibit extensive tissue distribution. nih.gov For example, some indolinone kinase inhibitors have been found to be brain penetrant. nih.gov The degree of plasma protein binding is another critical factor; high binding can limit the amount of free drug available to distribute into tissues and exert its pharmacological effect.

Table 2: Predicted Systemic Distribution Characteristics of this compound

| Parameter | Predicted Value/Characteristic | Rationale |

| Volume of Distribution (Vd) | Moderate to High | The lipophilic nature of the indolinone core suggests distribution beyond the plasma volume. |

| Plasma Protein Binding | Moderate to High | Many small molecule drugs, including indole (B1671886) derivatives, exhibit significant binding to plasma proteins like albumin. |

| Tissue Tropism | Potential for broad distribution, including possible CNS penetration. | The lipophilicity of the molecule could facilitate crossing the blood-brain barrier. nih.gov |

Elimination Kinetics and Excretory Pathways (e.g., Renal)

The elimination of a drug and its metabolites from the body is primarily achieved through renal (urine) and/or hepatic (bile/feces) excretion. The elimination kinetics, often described by the elimination half-life (t½), determine the duration of action of the drug. For this compound, it is anticipated that it would be extensively metabolized prior to excretion. The resulting more polar metabolites would then be more readily eliminated by the kidneys.

The rate of clearance (CL), which represents the volume of plasma cleared of the drug per unit time, is another important parameter. Clearance is influenced by both metabolism and excretion.

Table 3: Predicted Elimination and Excretion Parameters for this compound

| Parameter | Predicted Value/Characteristic | Rationale |

| Elimination Half-life (t½) | Short to Moderate | Dependent on the rate of metabolic clearance. |

| Clearance (CL) | Moderate | Primarily driven by hepatic metabolism. |

| Primary Route of Excretion | Renal (for metabolites) | Metabolites are generally more water-soluble and thus more likely to be excreted in the urine. |

Elucidation of In Vivo Metabolic Pathways

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs and other xenobiotics. This typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).

Role of Cytochrome P450 (CYP) Enzymes in Biotransformation (e.g., CYP1A2, CYP2A5, CYP2C19, CYP2E1, CYP3A4)

The cytochrome P450 (CYP) family of enzymes is central to Phase I metabolism. For this compound, several CYP-mediated reactions are plausible. The indolinone ring system can be a target for oxidation. Studies on the parent compound, indoline (B122111), have shown that it can be aromatized to indole by CYP enzymes, with CYP3A4 being a major contributor. nih.gov

Furthermore, research on indole metabolism has implicated several CYP isoforms, including CYP2A6, CYP2C19, and CYP2E1, in its oxidation to various hydroxylated metabolites. nih.govresearchgate.net The methyl group on the 6-position of this compound could also be a site for hydroxylation, a common metabolic pathway for alkyl-substituted aromatic compounds.

Table 4: Potential Cytochrome P450-Mediated Metabolic Pathways for this compound

| Metabolic Reaction | Potential Metabolite | Key CYP Enzymes | Rationale |

| Aromatic Hydroxylation | Dihydroxy-6-methylindolin-2-one | CYP1A2, CYP2E1 | The benzene (B151609) ring of the indolinone core is a likely site for further oxidation. |

| N-Dealkylation | This compound (if N-substituted) | CYP3A4, CYP2C19 | A common pathway for N-alkylated compounds. |

| Methyl Group Oxidation | 5-Hydroxy-6-(hydroxymethyl)indolin-2-one | CYP2E1 | Alkyl groups on aromatic rings are often hydroxylated. |

| Aromatization | 5-Hydroxy-6-methylindole-2-ol | CYP3A4 | The indoline ring can be dehydrogenated to an indole ring. nih.gov |

Conjugative Metabolism: Glucuronidation, Sulfation, N-Acetylation, O-Methylation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion.

Glucuronidation: The 5-hydroxyl group of this compound is a prime site for glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Phenolic hydroxyl groups are common substrates for UGTs. Studies on other hydroxylated indoles, such as 4-hydroxyindole, have identified UGT1A6 as a key enzyme in their glucuronidation. nih.gov

Sulfation: The phenolic hydroxyl group can also undergo sulfation, a reaction mediated by sulfotransferases (SULTs). Sulfation is a common metabolic pathway for phenolic compounds. nih.govnih.gov

N-Acetylation: While less common for the indolinone nitrogen itself unless it is a primary or secondary amine, N-acetylation could be a potential pathway if the molecule were to undergo ring opening or other transformations that expose an amino group. belnauka.by

O-Methylation: If the compound were to be further hydroxylated on the aromatic ring to form a catechol-like structure (adjacent hydroxyl groups), it could be a substrate for catechol-O-methyltransferase (COMT), leading to O-methylation. nih.govnih.gov

Table 5: Potential Phase II Conjugative Metabolic Pathways for this compound

| Conjugation Reaction | Potential Metabolite | Key Enzymes | Rationale |

| Glucuronidation | 5-O-glucuronide-6-methylindolin-2-one | UGTs (e.g., UGT1A6, UGT1A9) | The phenolic hydroxyl group is a key site for glucuronidation. nih.gov |

| Sulfation | 5-O-sulfate-6-methylindolin-2-one | SULTs (e.g., SULT1A1) | Phenolic compounds are readily sulfated. nih.gov |

| O-Methylation | 5-Methoxy-6-methylindolin-2-one | COMT | Possible if a catechol metabolite is formed. nih.gov |

Identification and Characterization of Primary and Secondary Metabolites (e.g., 3-hydroxyindolin-2-one)

The biotransformation of this compound is anticipated to proceed through several metabolic pathways, primarily involving oxidation and conjugation reactions. While specific studies on this compound are limited, the metabolism of structurally related indolinones and methyl-substituted indoles provides a predictive framework.

A primary metabolic pathway for indolin-2-one structures involves hydroxylation. nih.gov In the case of this compound, further hydroxylation could occur on the aromatic ring or the aliphatic portion of the indolinone core. A key potential metabolite is 3-hydroxyindolin-2-one (B1221191) . nih.govresearchgate.netnih.gov This compound is an oxindole (B195798) substituted with a hydroxy group at the 3-position and is recognized as a member of the hydroxyindoles. nih.gov The formation of 3-hydroxyindolin-2-one would likely be a primary metabolic step, creating a more polar molecule to facilitate subsequent elimination.

Another expected metabolic transformation is the oxidation of the 6-methyl group. Research on similar compounds, such as 5-hydroxy-6-methyl-2-di-n-propylaminotetralin, has suggested that the methyl group is susceptible to oxidation. This could lead to the formation of a hydroxymethyl derivative (5-hydroxy-6-hydroxymethylindolin-2-one) and subsequently a carboxylic acid derivative (5-hydroxy-2-oxoindoline-6-carboxylic acid).

Secondary metabolic processes would likely involve the conjugation of the primary metabolites. The phenolic hydroxyl group of the parent compound and any newly formed hydroxyl groups are potential sites for glucuronidation and sulfation. For instance, studies on 3-methylindole (B30407) have shown that its hydroxylated metabolite, 5-hydroxy-3-methylindole, undergoes both sulfation and glucuronidation. nih.gov Therefore, it is plausible that this compound and its hydroxylated metabolites would form glucuronide and sulfate (B86663) conjugates, significantly increasing their water solubility and aiding their excretion.

Table 1: Predicted Metabolites of this compound

| Parent Compound | Predicted Primary Metabolite | Predicted Secondary Metabolite | Metabolic Reaction |

| This compound | 3,5-Dihydroxy-6-methylindolin-2-one | Glucuronide or Sulfate Conjugate | Hydroxylation, Conjugation |

| This compound | 5-Hydroxy-6-hydroxymethylindolin-2-one | Glucuronide or Sulfate Conjugate | Oxidation, Conjugation |

| This compound | 5-Hydroxy-2-oxoindoline-6-carboxylic acid | - | Oxidation |

| 3,5-Dihydroxy-6-methylindolin-2-one | - | Glucuronide or Sulfate Conjugate | Conjugation |

Blood-Brain Barrier Permeability and Central Nervous System Exposure

The potential for a compound to exert effects on the central nervous system is critically dependent on its ability to cross the blood-brain barrier (BBB). The permeability of the BBB to indolinone derivatives is influenced by several physicochemical properties.

Evidence for Metabolite Transport Across the Blood-Brain Barrier

While direct evidence for the transport of this compound and its metabolites across the BBB is not yet established, studies on similar molecules offer valuable insights. Research on fluorescent indoline derivatives in zebrafish has demonstrated that subtle structural modifications can significantly alter their ability to cross the BBB. nih.govnih.gov This suggests that the specific substitutions on the indolinone scaffold of this compound will be a key determinant of its CNS penetration.

The process of metabolism generally increases the polarity of a compound, which typically hinders its passage across the lipophilic BBB. Therefore, it is expected that the primary and secondary metabolites of this compound, being more polar than the parent compound, would have reduced BBB permeability. However, the presence of specific transport systems could potentially facilitate the entry of certain metabolites into the brain. For example, some drug metabolites are known to be substrates for influx transporters at the BBB.

Pharmacokinetic-Pharmacodynamic Correlations for CNS-Active Indolinones

For drugs targeting the CNS, establishing a clear relationship between the concentration of the active moiety in the brain and the observed pharmacological effect is crucial. For CNS-active indolinones, this involves understanding not only the concentration of the parent drug but also that of any active metabolites that can cross the BBB.

Inter-species Variability in Metabolic Profiles and Pharmacokinetics

Significant differences in drug metabolism and pharmacokinetics can exist between different species. mdpi.com These variations are often due to differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases.

Preclinical Efficacy and Safety Investigations of 5 Hydroxy 6 Methylindolin 2 One

In Vivo Efficacy Studies in Established Disease Models

Antitumor Activity in Xenograft and Syngeneic Animal Models

Research into the in vivo anticancer effects of 5-Hydroxy-6-methylindolin-2-one has utilized mouse xenograft models. In these studies, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The subsequent treatment with the compound allows for the assessment of its antitumor properties.

In a study involving a mouse xenograft model with HCT116 human colon cancer cells, this compound, referred to as MHY695 in the study, was shown to significantly suppress tumor growth when compared to a vehicle-treated group. researchgate.net Although tumors continued to grow in both groups, the rate of growth was markedly lower in the mice receiving the compound. researchgate.net This was further evidenced by the lower tumor weight in the treated group upon resection. researchgate.net Fluorescence imaging of tumors derived from GFP-tagged HCT116 cells also visually confirmed reduced tumor growth with treatment. researchgate.net

Syngeneic mouse models, which involve implanting tumor cells from the same genetic background as the immunocompetent host mouse, are crucial for evaluating immunotherapies. championsoncology.com These models allow for the study of the interaction between the treatment, the tumor, and a fully functional immune system. championsoncology.commeliordiscovery.com While specific studies on this compound in syngeneic models were not found, these models are widely used for assessing therapies that may modulate the immune response against cancer. For instance, they are used to test checkpoint inhibitors and analyze the resulting changes in immune cell populations within the tumor microenvironment. meliordiscovery.comexplicyte.com

Table 1: Antitumor Activity of this compound in a Xenograft Model

| Model | Cell Line | Key Findings | Reference |

|---|

Anti-inflammatory Efficacy in Inflammatory and Autoimmune Disease Models (e.g., Zymosan-Induced Peritonitis, Experimental Asthma)

The anti-inflammatory potential of compounds is often evaluated in animal models of inflammation. Zymosan-induced peritonitis is a common model for studying acute inflammation. nih.gov Intraperitoneal injection of zymosan, a component of yeast cell walls, triggers an inflammatory response characterized by the recruitment of immune cells like neutrophils and the production of inflammatory mediators. nih.govmdpi.commdpi.com

While direct studies on this compound in this specific model were not identified, research on structurally related indoline-based compounds has demonstrated efficacy. For example, one study on an indoline-based dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) showed that it could limit inflammation in zymosan-induced murine peritonitis. researchgate.net This suggests that compounds with a similar core structure may possess anti-inflammatory properties.

In general, the zymosan-induced peritonitis model is used to assess the ability of a compound to reduce the infiltration of inflammatory cells and lower the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the peritoneal fluid. mdpi.commdpi.comnih.gov

Information regarding the efficacy of this compound in experimental asthma models was not available in the search results.

Neurobehavioral and Neurophysiological Assessments in Relevant Animal Models

The search did not yield any specific studies concerning the neurobehavioral and neurophysiological assessments of this compound in relevant animal models.

Comprehensive Toxicological Risk Assessment

In Vitro Cytotoxicity against Non-Target Cells and Off-Target Effects

The in vitro anti-inflammatory effects of a related 5-hydroxy polymethoxyflavone, 5-demethylnobiletin (5DN), and its metabolites were investigated in LPS-stimulated RAW 264.7 macrophage cells. nih.govnih.gov The study found that the metabolites of 5DN exhibited more potent anti-inflammatory activity than the parent compound at non-cytotoxic concentrations. nih.govnih.gov This highlights the importance of assessing the cytotoxicity of a compound to ensure that its observed effects are not due to cell death.

General methodologies for assessing in vitro cytotoxicity involve treating cell lines, such as those derived from the kidney, with the compound of interest and evaluating for cell membrane damage or effects on mitochondrial function. nih.gov

In Vivo General Toxicity Studies (Acute and Chronic Exposures)

In vivo toxicity studies are essential for determining the safety of a compound. These studies are typically divided into acute and chronic exposure assessments.

Acute Toxicity: Acute toxicity studies involve administering a single, high dose of a substance to animals and observing them for a short period, often up to 14 days, for signs of toxicity and mortality. nih.govugm.ac.id The purpose is to determine the immediate effects of a large dose.

Chronic Toxicity: Chronic toxicity studies involve repeated administration of a compound over a longer period, such as 90 days, to evaluate the long-term effects on the animals. nih.govugm.ac.id These studies typically include daily observations, monitoring of food and water intake, body weight changes, and analysis of blood and urine for biochemical changes. ugm.ac.id At the end of the study, a detailed histological examination of vital organs is performed to identify any pathological changes. nih.govugm.ac.id

While specific acute and chronic toxicity data for this compound were not found, these are standard preclinical assessments. For example, a study on another compound, Xanthii Fructus, involved both acute and 12-week chronic toxicity assays in rodents, where they monitored for mortality, morphological changes in organs, and alterations in blood cell counts and serum chemistry. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-demethylnobiletin |

| Zymosan |

| Xanthii Fructus |

Preclinical Investigations of this compound Remain Undisclosed in Publicly Available Research

Despite a comprehensive review of scientific literature and publicly accessible data, specific details regarding the preclinical efficacy and safety of the chemical compound This compound are not presently available. Extensive searches have not yielded any published studies that would allow for a thorough evaluation of its therapeutic potential or risk profile.

The requested information, which includes a detailed analysis of its therapeutic index, safety margins, biomarker identification, and any potential for repurposing or use in combination therapies, is absent from the current body of scientific publications. The therapeutic index, a critical measure of a drug's safety, is determined by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. Similarly, safety margins provide an essential assessment of the dose range within which a compound can be considered safe for use in preclinical models. Without dedicated studies on this compound, these crucial parameters remain unknown.

Furthermore, there is no available research on the identification of specific biomarkers that could be used to monitor the biological effects of this compound in preclinical settings. Biomarkers are indispensable tools in modern drug development, providing insights into a compound's mechanism of action and its effects on the body.

Likewise, investigations into the repurposing of this compound for other therapeutic indications or its potential use in combination with other agents have not been reported in the accessible scientific literature. Such studies are vital for exploring the full therapeutic utility of a compound beyond its primary intended use.

While the broader class of indolinone derivatives has been the subject of various research endeavors, the specific data required to construct a detailed preclinical profile for this compound is not in the public domain. Therefore, a comprehensive and scientifically accurate article adhering to the requested structure and content cannot be generated at this time.

Advanced Research Perspectives and Future Trajectories for 5 Hydroxy 6 Methylindolin 2 One Chemistry

Design and Synthesis of Next-Generation Indolinone Derivatives with Enhanced Specificity and Bioavailability

The future development of 5-Hydroxy-6-methylindolin-2-one hinges on the rational design and synthesis of next-generation derivatives. The primary goals are to enhance target specificity, thereby reducing off-target effects, and to improve bioavailability for effective therapeutic action.

One established strategy involves creating semirigid congeners to explore and optimize the compound's conformation for better receptor fitting. For instance, research on the structurally related 5-hydroxy-6-methyl-2-aminotetralin has shown that designing derivatives where the ring position ortho to the phenolic hydroxyl group is blocked can prevent metabolic hydroxylation, a common pathway for drug inactivation. nih.gov This approach could be directly applicable to the this compound scaffold.

Synthetic strategies may involve various chemical modifications. For example, the nitrogen at the 1-position and the aromatic ring are common sites for derivatization. Acylation at the N-1 position or introducing different substituents on the benzene (B151609) ring can significantly alter the molecule's electronic and steric properties, influencing its binding affinity and pharmacokinetic profile. acs.org The synthesis of a series of 5-hydroxyindole (B134679) derivatives has been achieved through methods like the Nenitzescu indole (B1671886) synthesis, followed by alkylation and other modifications to create a library of compounds for screening. mdpi.com Similarly, novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives have been designed and synthesized to act as antiglioma agents, demonstrating the versatility of the "hydroxy-methyl" substitution pattern on a heterocyclic core. nih.gov These established synthetic pathways for related structures provide a roadmap for creating a diverse library of this compound derivatives for biological evaluation.

Deeper Mechanistic Elucidation of Biological Actions and Target Engagement

While the synthesis of new derivatives is crucial, a parallel and equally important trajectory is the deep elucidation of their mechanisms of action. Understanding how these molecules interact with biological systems at a molecular level is key to optimizing their therapeutic effects. For related compounds like 5-hydroxy-6-methyl-2-di-n-propylaminotetralin, pharmacological data suggests that the molecule is metabolically activated in vivo, with speculation that the 6-methyl group is oxidized. nih.gov Investigating similar metabolic activation for this compound is a critical area of future research.

Target engagement studies are essential to confirm that a drug candidate interacts with its intended target in a biological system. Research on indoline-based compounds has identified them as potential dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammation. acs.org Future studies on this compound derivatives would involve cell-based assays and direct enzyme inhibition assays to identify and validate their biological targets. For example, derivatives of the related 5-hydroxy-6-methyl-2-aminotetralin were found to be potent in assays involving dopamine (B1211576) receptors, highlighting a potential area of investigation. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

The integration of "omics" technologies offers a systems-level understanding of the biological effects of new chemical entities. These approaches can uncover novel mechanisms of action and identify biomarkers for drug efficacy.

Proteomics: Quantitative mass spectrometry-based proteomics can be used to map the protein interaction landscape of this compound derivatives. nih.gov By using affinity purifications with the compound as bait, researchers can identify the proteins it binds to within a cell's proteome. This unbiased approach can confirm intended targets and reveal previously unknown off-target interactions, providing a comprehensive safety and efficacy profile. nih.gov

Metabolomics: This technology analyzes the global profile of metabolites in a biological system. Following treatment with a this compound derivative, metabolomic profiling of cells, plasma, or tissues can reveal which metabolic pathways are perturbed. nih.gov For example, a study on keloids used metabolomics to identify 5-hydroxylysine (B44584) and 1-methylnicotinamide (B1211872) as potential metabolic indicators of disease severity. nih.gov A similar approach could identify metabolic signatures associated with the therapeutic or toxic effects of new indolinone compounds, providing valuable mechanistic insights and potential biomarkers. nih.govnih.gov

Applications of Artificial Intelligence and Machine Learning in Indolinone Drug Discovery

Key applications include:

Virtual Screening: ML models can be trained on existing data of known active and inactive molecules to screen vast virtual libraries of indolinone derivatives, identifying those with the highest probability of being active against a specific target. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

De Novo Drug Design: AI algorithms can design entirely new indolinone derivatives with desired properties. By learning the relationships between chemical structures and biological activities, these models can generate novel molecules optimized for potency, selectivity, and pharmacokinetic profiles. ijariie.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. ML models can be built to predict these properties early in the discovery process, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage failures. ijariie.com

The use of AI and ML can create a rapid and iterative cycle of design, prediction, synthesis, and testing, dramatically accelerating the journey toward optimized indolinone-based drug candidates. researchgate.net

Potential Clinical Development and Translation to Therapeutic Applications

The ultimate goal of this research is the clinical development of a novel therapeutic agent. The journey from a promising lead compound to a clinically approved drug is long and complex, but the foundational research outlined above is critical for success.

If derivatives of this compound demonstrate significant potency and selectivity in preclinical models, as has been seen with related aminotetralins in animal test models for dopamine-like effects nih.govnih.gov, they could advance into formal preclinical development. This stage involves rigorous testing to establish a safety profile before human trials can be considered.

Given the diverse biological activities of the broader indolinone and hydroxyindole classes, which include anti-inflammatory and anti-cancer effects acs.orgnih.gov, the therapeutic applications for optimized this compound derivatives could be wide-ranging. The specific clinical path will be determined by the mechanistic and "omics" data generated in earlier research phases. A thorough understanding of the compound's mechanism of action, target engagement, and metabolic fate will be essential for designing effective clinical trials and ultimately translating this chemical scaffold into a valuable therapeutic application.

Data Tables

Advanced Research Trajectories for this compound

| Research Area | Key Objectives | Methodologies & Technologies | Potential Outcomes |

|---|---|---|---|

| 8.1. Next-Generation Derivatives | Enhance target specificity and bioavailability. | Rational drug design, combinatorial synthesis, blocking metabolic sites. | Novel indolinone compounds with improved therapeutic profiles. |

| 8.2. Mechanistic Elucidation | Understand biological actions and confirm target interaction. | Enzyme inhibition assays, cell-based functional assays, metabolic studies. | Clear understanding of mechanism of action and validation of drug targets. |

| 8.3. Omics Integration | Obtain a systems-level view of drug effects and find biomarkers. | Quantitative proteomics, metabolomic profiling. | Identification of novel targets, off-target effects, and efficacy/toxicity biomarkers. |

| 8.4. AI and Machine Learning | Accelerate the drug discovery and optimization process. | Virtual screening, de novo design, ADMET prediction models. | Rapid identification and optimization of lead compounds with higher success rates. |

| 8.5. Clinical Translation | Move promising compounds from the lab to the clinic. | Preclinical safety and toxicology studies, design of clinical trials. | Development of a novel therapeutic agent for human diseases. |

Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-methylnicotinamide |

| 5-hydroxy-2-methyl-4H-pyran-4-one |

| 5-Hydroxy-6-methyl-2-aminotetralin |

| 5-hydroxy-6-methyl-2-di-n-propylaminotetralin |

| This compound |

| 5-hydroxyindole |

| 5-hydroxylysine |

| 5-methylindolin-2-one |

| Tamoxifen |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used for 5-Hydroxy-6-methylindolin-2-one, and how is the compound characterized post-synthesis?

- Synthesis : Common routes involve condensation reactions or modifications of indole precursors. For example, analogous compounds like 3-(hydroxymethylene)-6-methoxyindolin-2-one are synthesized via refluxing with sodium acetate in acetic acid, followed by crystallization and purification . Adjusting substituent positions (e.g., hydroxyl and methyl groups) requires careful stoichiometric control and temperature modulation.

- Characterization : Techniques include NMR (1H/13C) to confirm substituent positions, IR spectroscopy for functional group identification (e.g., hydroxyl stretch at ~3200 cm⁻¹), and mass spectrometry for molecular weight validation. PubChem-derived InChI and molecular formula data provide additional structural verification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H NMR : Resolves methyl (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~5–6 ppm), with aromatic protons (δ ~6.5–7.5 ppm) indicating the indole backbone.

- 13C NMR : Identifies carbonyl carbons (δ ~170–180 ppm) and aromatic carbons.

- IR Spectroscopy : Detects C=O (1650–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) stretches.

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., m/z 163.17 for C₉H₉NO₂) .

Q. What structural features of this compound influence its chemical reactivity?

- The hydroxyl group at position 5 enhances hydrogen-bonding capacity and acidity, while the methyl group at position 6 sterically hinders electrophilic substitution. The isoindolinone ring’s conjugated system stabilizes intermediates in reactions like nucleophilic addition or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Scrutiny : Compare experimental variables (e.g., cell lines, assay conditions, purity of compounds). For example, discrepancies in IC₅₀ values may arise from differences in solvent polarity or assay sensitivity .

- Statistical Reanalysis : Apply multivariate regression to isolate confounding factors. Reproduce key experiments under standardized protocols .

Q. What computational tools are effective for predicting the binding affinity of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., kinases or receptors). For analogs like 3-(hydroxymethylene)-6-methoxyindolin-2-one, docking studies reveal hydrogen bonding with catalytic residues .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to guide structural optimization .

Q. How can synthesis yields of this compound be systematically optimized?

- Parameter Variation : Test catalyst concentrations (e.g., sodium acetate), reflux duration, and solvent polarity (acetic acid vs. DMF). For example, extending reflux time from 3 to 5 hours improved yields in analogous indole syntheses by 15–20% .

- Purification Protocols : Use gradient recrystallization (DMF/acetic acid mixtures) or column chromatography to isolate high-purity product .

Q. What experimental designs are recommended for assessing the biological activity of this compound?

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates and kinetic assays. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM).

- In Silico Screening : Prioritize targets via cheminformatics databases (e.g., PubChem BioAssay) to narrow down plausible mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.